molecular formula C15H28N4O B11734643 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine

Cat. No.: B11734643
M. Wt: 280.41 g/mol
InChI Key: HVKNEPHKSUVMDP-UHFFFAOYSA-N
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Description

The compound {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a complex organic molecule featuring a pyrazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the butan-2-yl group. The morpholine ring is then attached through a series of substitution reactions. The final step involves the coupling of the pyrazole and morpholine moieties under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole and morpholine rings.

    Substitution: Both the pyrazole and morpholine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyrazole or morpholine rings.

Scientific Research Applications

Chemistry

In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The pyrazole ring may bind to enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(butan-2-yl)-1H-pyrazole: A simpler analog lacking the morpholine ring.

    3-(morpholin-4-yl)propylamine: A compound with the morpholine ring but without the pyrazole moiety.

    1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine: A related compound with different substituents on the pyrazole ring.

Uniqueness

The uniqueness of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine lies in its combined structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H28N4O

Molecular Weight

280.41 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C15H28N4O/c1-3-14(2)19-15(5-7-17-19)13-16-6-4-8-18-9-11-20-12-10-18/h5,7,14,16H,3-4,6,8-13H2,1-2H3

InChI Key

HVKNEPHKSUVMDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCCCN2CCOCC2

Origin of Product

United States

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